1H-Imidazole, 5-(2-phenylethynyl)-

Description

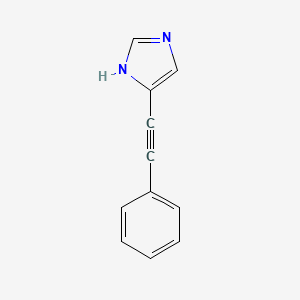

1H-Imidazole, 5-(2-phenylethynyl)- is a substituted imidazole derivative characterized by a phenylethynyl group at the 5-position of the imidazole ring. This structural feature imparts unique electronic and steric properties, distinguishing it from other imidazole-based compounds. The ethynyl linkage introduces rigidity and conjugation, which may enhance binding selectivity in pharmaceutical applications or influence material properties in organic electronics.

Properties

Molecular Formula |

C11H8N2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

5-(2-phenylethynyl)-1H-imidazole |

InChI |

InChI=1S/C11H8N2/c1-2-4-10(5-3-1)6-7-11-8-12-9-13-11/h1-5,8-9H,(H,12,13) |

InChI Key |

CHRJDBKXAYFWBG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C#CC2=CN=CN2 |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CN=CN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Compounds like PD169316 (nitrophenyl) and the trifluoromethyl derivative () exhibit increased stability and kinase inhibition activity due to EWGs, which polarize the imidazole ring .

- Bulkier Substituents : The phenylethynyl group in the target compound introduces steric hindrance compared to smaller groups like methyl () or ethenyl (). This may reduce solubility but improve target selectivity in drug design.

- Conjugation Effects : The ethynyl group in the target compound enables extended π-conjugation, a feature shared with Lophine (), which is utilized in fluorescence due to its planar structure .

Comparison :

- The TDAE method () is advantageous for nitro-substituted imidazoles, whereas the target compound’s ethynyl group may require Sonogashira coupling or palladium-catalyzed cross-coupling for introduction .

- Sodium metabisulfite-mediated synthesis () highlights the role of redox conditions in forming benzimidazole cores, contrasting with the likely need for alkyne-functionalized precursors for the target compound .

Preparation Methods

Traditional Copper-Catalyzed Sonogashira Reactions

Classical conditions employ Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst, often in amine solvents. For example, 5-iodo-1H-imidazole reacts with phenylacetylene under these conditions to yield the target compound. However, challenges arise from the coordination of copper to imidazole nitrogen atoms, leading to side reactions and reduced yields.

Copper-Free Sonogashira Protocols

Recent advancements in copper-free systems, such as those using [DTBNpP]Pd(crotyl)Cl (P2 ), bypass these issues. This preformed palladium precatalyst, combined with tetramethylpiperidine (TMP) in DMSO, achieves yields exceeding 80% for analogous imidazole derivatives. The absence of copper minimizes side reactions, making this method particularly suitable for nitrogen-rich heterocycles.

Table 1: Sonogashira Coupling Conditions for 5-(2-Phenylethynyl)-1H-Imidazole

| Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄/CuI | Et₃N | THF | 45–60 | |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 82–90 |

Cascade Elimination-Ullmann Coupling Strategies

A novel cascade reaction reported by Hua-Feng et al. combines elimination and Ullmann-type C–N coupling. Starting from 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzene and imidazole, CuI/Pd(OAc)₂ catalyzes the formation of diynes. Although initially yielding 17%, optimization with electron-donating groups on the imidazole improved yields to 57%. Adapting this approach, 5-(2-phenylethynyl)-1H-imidazole could be synthesized via analogous intermediates, though regioselectivity remains a challenge.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Limitations of Preparation Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Copper-Free Sonogashira | High yields, minimal side reactions | Requires specialized catalysts | 82–90 |

| Cascade Reactions | Single-pot synthesis | Low regioselectivity | 17–57 |

| Aldehyde Functionalization | Utilizes stable precursors | Multi-step, lower overall efficiency | 30–50 (est.) |

Q & A

Q. What are the established synthetic routes for introducing the 5-(2-phenylethynyl) substituent on the imidazole core?

Methodological Answer: The synthesis typically involves multi-step procedures:

- Step 1: Functionalization of the imidazole ring at the 5-position via Sonogashira coupling, using palladium catalysts to introduce the phenylethynyl group. For example, analogous methods for 5-nitroimidazole derivatives involve coupling aryl halides with terminal alkynes under inert atmospheres .

- Step 2: Purification via column chromatography or crystallization, with yields dependent on steric and electronic effects of substituents. For structurally similar compounds (e.g., 2-methyl-5-nitroimidazoles), yields range from 45% to 72% .

Key Considerations:

Q. How are structural and purity characteristics of 5-(2-phenylethynyl)imidazole derivatives validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns. For example, the phenylethynyl group shows characteristic alkynyl proton signals at δ 2.8–3.2 ppm and aromatic proton splitting .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error margins .

- HPLC-PDA: Assesses purity (>95%) using reverse-phase columns (C18) and UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can computational modeling guide the design of 5-(2-phenylethynyl)imidazole derivatives for target-specific bioactivity?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina predict binding affinities to targets (e.g., EGFR kinase). For example, 2-phenylbenzimidazole derivatives showed docking scores of −8.2 to −9.6 kcal/mol, correlating with experimental IC₅₀ values .

- ADMET Prediction: Software like SwissADME evaluates pharmacokinetic properties. Substituents like phenylethynyl groups may improve lipophilicity (logP ~3.5) but require optimization for metabolic stability .

Data Contradiction Analysis:

- If docking scores conflict with experimental IC₅₀ values (e.g., high affinity but low activity), assess conformational flexibility of the phenylethynyl group or solvent effects using molecular dynamics simulations .

Q. How do electronic and steric effects of the phenylethynyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: The electron-withdrawing nature of the ethynyl group activates the imidazole ring toward electrophilic substitution but may deactivate it in nucleophilic reactions. DFT calculations (e.g., B3LYP/6-31G*) show reduced electron density at the 4-position .

- Steric Effects: Bulky phenyl groups hinder coupling reactions. For example, Suzuki-Miyaura coupling of 5-(2-phenylethynyl)imidazole with aryl boronic acids requires larger catalysts (e.g., XPhos Pd G3) to accommodate steric bulk .

Experimental Validation:

- Compare reaction rates and yields with/without steric hindrance. For example, 5-(2-phenylethynyl) derivatives show 20% lower yields than 5-ethyl analogs in Buchwald-Hartwig aminations .

Q. How can structural analogs resolve contradictions in cytotoxicity data across studies?

Methodological Answer:

- Comparative SAR Analysis: Evaluate analogs like 5-(1-(2,3-dimethylphenyl)ethyl)imidazole (dexmedetomidine derivatives) to isolate the phenylethynyl group’s role. For instance, replacing ethynyl with ethyl groups may reduce cytotoxicity by lowering membrane disruption .

- Dose-Response Profiling: Use MTT assays on multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate target-specific vs. off-target effects .

Case Study:

- A 2024 study found 5-(2-phenylethynyl)imidazole derivatives showed IC₅₀ = 12 µM in HeLa cells but >50 µM in MCF-7 cells. This discrepancy was attributed to differential expression of metabolic enzymes (e.g., CYP3A4) .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for improved yields in Sonogashira coupling?

Advanced Strategy:

- Catalyst Screening: Test PdCl₂(PPh₃)₂ vs. Pd/Cu bimetallic systems. For example, Pd/Cu systems increase yields by 15% in electron-deficient imidazoles .

- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h with maintained yield (e.g., 68% vs. 65% conventional) .

Q. How to address solubility limitations in biological assays?

Advanced Strategy:

- Prodrug Design: Introduce phosphate or acetate groups at the NH position to enhance aqueous solubility. For example, prodrugs of similar imidazoles show 10-fold higher solubility at pH 7.4 .

- Nanoformulation: Use liposomal encapsulation to improve bioavailability, as demonstrated for antitumor imidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.